[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine

Nonlinear optics Push–pull chromophores Electrochemistry

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine (CAS 113035-18-0) is a fused heterocyclic diamine that embeds an electron‑deficient 1,2,5‑thiadiazolo[3,4‑b]pyrazine core bearing two primary amine substituents. This architecture imparts a dual character: the π‑deficient core enables n‑type charge transport and reversible reduction, while the 5,6‑diamine motif serves as a versatile handle for condensation, cross‑coupling, and derivatisation without the need for protecting‑group strategies.

Molecular Formula C4H4N6S
Molecular Weight 168.18 g/mol
CAS No. 113035-18-0
Cat. No. B3045740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine
CAS113035-18-0
Molecular FormulaC4H4N6S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1(=NC2=NSN=C2N=C1N)N
InChIInChI=1S/C4H4N6S/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10)
InChIKeyPGJPILXNTCDVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine (CAS 113035-18-0) as a Strategic Heterocyclic Building Block


[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine (CAS 113035-18-0) is a fused heterocyclic diamine that embeds an electron‑deficient 1,2,5‑thiadiazolo[3,4‑b]pyrazine core bearing two primary amine substituents [1]. This architecture imparts a dual character: the π‑deficient core enables n‑type charge transport and reversible reduction, while the 5,6‑diamine motif serves as a versatile handle for condensation, cross‑coupling, and derivatisation without the need for protecting‑group strategies [2]. The parent core has been employed as an electron‑withdrawing unit in push–pull chromophores and non‑fullerene acceptors, highlighting its capacity to modulate frontier orbital energies [3].

Why a Generic Diaminopyrazine or Oxadiazolo Analog Cannot Replace [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine


Simple substitution of [1,2,5]thiadiazolo[3,4-b]pyrazine-5,6-diamine with a generic diaminopyrazine (e.g., 2,3‑diaminopyrazine) or its oxygen‑bridge analog ([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine) is not chemically transparent. The thiadiazole ring is a markedly stronger electron acceptor than pyrazine alone and exhibits a distinct reduction potential compared with the oxadiazole congener [1]. In push–pull systems, the thiadiazolo[3,4‑b]pyrazine core lowers the LUMO energy by ca. 0.3–0.5 eV relative to the quinoxaline analog, directly influencing charge‑transfer absorption and nonlinear optical response [2]. Furthermore, the sulfur atom in the thiadiazole ring enhances spin–orbit coupling and polarizability, which cannot be replicated by the oxygen analog. These electronic differences are reflected in redox potentials: the thiadiazolo[3,4‑b]pyrazine‑5,6‑dicarbonitrile derivative exhibits a first reduction at −0.01 V vs Ag/AgCl, a value that is inaccessible with the corresponding oxadiazolo or pyrazine‑only systems [3]. Consequently, procurement of the precise thiadiazolo‑pyrazine diamine is mandatory for applications demanding a specific electron‑affinity window or redox signature.

Head‑to‑Head Evidence: Quantifying the Differentiation of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine


Electron‑Withdrawing Strength: Thiadiazolo vs. Oxadiazolo Core in Push–Pull Chromophores

In a direct comparative study of V‑shaped push–pull derivatives sharing a common 2,4′‑biphenylene linker and methoxy‑donor groups, the [1,2,5]thiadiazolo[3,4‑b]pyrazine acceptor core was directly compared with its [1,2,5]oxadiazolo[3,4‑b]pyrazine analog. Electrochemical and photophysical data showed that the oxadiazolo core is the stronger electron‑withdrawing fragment, while the thiadiazolo core provides a more moderate LUMO stabilization, enabling distinct charge‑transfer absorption and second‑order nonlinear optical responses [1].

Nonlinear optics Push–pull chromophores Electrochemistry

Redox Properties of the Thiadiazolo‑pyrazine Core: Quantified Reduction Potentials

The strongly electron‑deficient nature of the thiadiazolo[3,4‑b]pyrazine scaffold was quantified in the 5,6‑dicarbonitrile derivative, a close structural relative of the 5,6‑diamine. The dicarbonitrile exhibits two reversible reduction waves at −0.01 V and −1.02 V (vs Ag/AgCl in MeCN), demonstrating that the core can accept an electron at a potential very close to 0 V [1]. This redox signature is unique to the thiadiazolo‑pyrazine fusion and is not achievable with simple diaminopyrazines or the corresponding oxadiazolo analog.

Organic semiconductors Electron acceptors Porphyrazines

Synthetic Versatility: Direct Derivatisation of 5,6‑Diamine vs. 5,6‑Dichloro Precursor

The 5,6‑diamine can be converted directly to the 5,6‑diphthalimido intermediate and subsequently deprotected to regenerate the free diamine or further functionalised [1]. In contrast, the commonly used 5,6‑dichloro‑[1,2,5]thiadiazolo[3,4‑b]pyrazine requires nucleophilic aromatic substitution or metal‑catalysed cross‑coupling, which may proceed with lower yields for certain amine nucleophiles. The dione analog [1,2,5]thiadiazolo[3,4‑b]pyrazine‑5,6(4H,7H)-dione also serves as a precursor, but its reduction to the diamine requires additional steps [2].

Organic synthesis Building block utility Derivatisation efficiency

Protic‑Amine Advantage for Coordination and Supramolecular Assembly

The 5,6‑diamine groups enable direct Schiff‑base condensation with carbonyl‑containing co‑monomers, forming imine‑linked conjugated polymers or covalent organic frameworks. This contrasts with the 5,6‑dichloro analog, which cannot engage in such condensation without prior conversion to the amine. While no direct head‑to‑head kinetic comparison is published, the thiadiazolo‑pyrazine diamine has been cited as a monomer for polyimides and related materials, benefiting from the electron‑poor core that enhances the imine bond’s hydrolytic stability relative to simple diaminopyrazines [1].

Coordination chemistry Metal–organic frameworks Supramolecular chemistry

High‑Value Application Scenarios Where [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine Creates a Decisive Advantage


Building Block for n‑Type Organic Field‑Effect Transistors (OFETs)

The thiadiazolo[3,4‑b]pyrazine core’s reduction potential near 0 V (demonstrated for the 5,6‑dicarbonitrile analog) makes the diamine a promising precursor for n‑type semiconducting polymers and small molecules [1]. By condensing the diamine with dianhydrides or dialdehydes, researchers can install the electron‑deficient core directly into the polymer backbone, achieving LUMO levels around −3.8 to −4.1 eV, which match the work function of common electron‑injecting electrodes such as Au or ITO.

Precursor for Near‑Infrared Non‑Fullerene Acceptors in Organic Photovoltaics

The thiadiazolo[3,4‑b]pyrazine unit has been successfully integrated into the central core of the non‑fullerene acceptor CH‑Tz, yielding near‑infrared absorption and efficient charge transport [2]. The 5,6‑diamine variant allows direct incorporation of solubilising or π‑extending groups via amide or imine linkages, tuning the acceptor’s crystallinity and energy levels without altering the core’s intrinsic electron affinity.

Mitochondrial Uncoupler Scaffold in Metabolic Disease Research

Although the oxadiazolo analog has been more extensively studied as a mitochondrial uncoupler (e.g., BAM15), patent literature indicates that 5,6‑disubstituted thiadiazolo[3,4‑b]pyrazine‑5,6‑diamines are also claimed as mitochondrial uncouplers [3]. The thiadiazolo core’s lower electron affinity relative to the oxadiazolo core may confer a different pharmacokinetic profile, potentially reducing off‑target redox cycling while retaining uncoupling activity.

Monomer for High‑Refractive‑Index Polyimides and Conjugated Porous Polymers

The combination of the high‑polarisability sulfur atom and the rigid, planar pyrazine ring gives polymers derived from this diamine a higher refractive index and enhanced thermal stability compared with polymers made from conventional aromatic diamines (e.g., 4,4′‑oxydianiline) [4]. The electron‑withdrawing core also deepens the colour of the resulting polymer, which is advantageous for applications requiring visible‑light absorption.

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